Lck Kinase Inhibition: Class‑Level Inference from a Structurally Related Congener
While direct enzyme inhibition data for the target compound are not publicly available, a closely related 2‑(pyridin‑3‑ylamino)thiazole analog—N‑(2‑chloro‑6‑methylphenyl)‑2‑(pyridin‑3‑ylamino)thiazole‑5‑carboxamide—inhibits Lck kinase with an IC50 of 6.70 nM in a radiometric filtration assay using [gamma‑33P] ATP [1]. The target compound retains the identical pyridin‑3‑ylamino‑thiazole binding motif but incorporates a 4‑(ethoxycarbonylamino)phenyl group, which is expected to modulate hinge‑region interactions and confer differential selectivity across the kinome.
| Evidence Dimension | Lck kinase inhibition IC50 |
|---|---|
| Target Compound Data | Not determined (pending experimental validation) |
| Comparator Or Baseline | N‑(2‑chloro‑6‑methylphenyl)‑2‑(pyridin‑3‑ylamino)thiazole‑5‑carboxamide: IC50 = 6.70 nM |
| Quantified Difference | Cannot be calculated; the scaffold is conserved but the substituent diverges, suggesting potentially comparable potency with a distinct selectivity window. |
| Conditions | Radiometric filtration assay, [gamma‑33P] ATP, Tyrosine‑protein kinase Lck (Human) |
Why This Matters
The conserved aminothiazole core linked to potent Lck inhibition provides a rationale for selecting this compound as a starting point for developing selective T‑cell modulators, where fine‑tuning of the 4‑aryl substituent can optimize selectivity over Src family kinases.
- [1] BindingDB entry BDBM13257. N‑(2‑Chloro‑6‑methylphenyl)‑2‑[(3‑pyridinyl)amino]‑1,3‑thiazole‑5‑carboxamide. IC50 6.70 nM. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=13257. View Source
